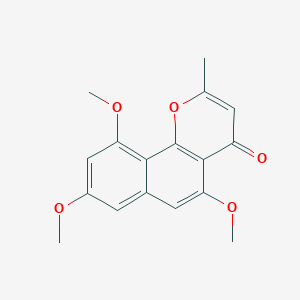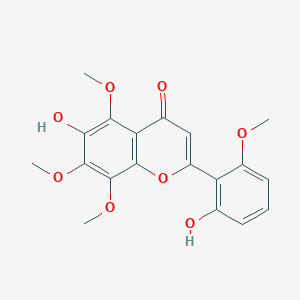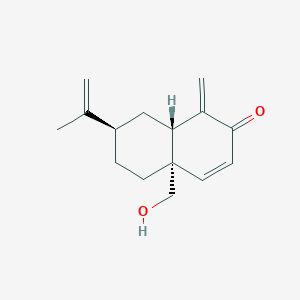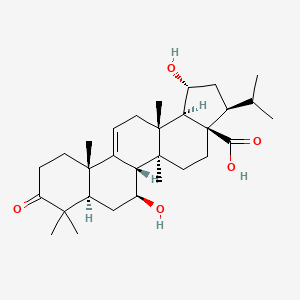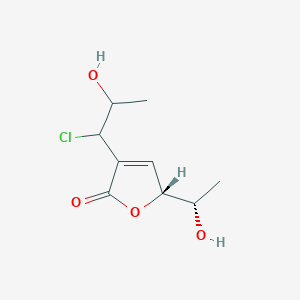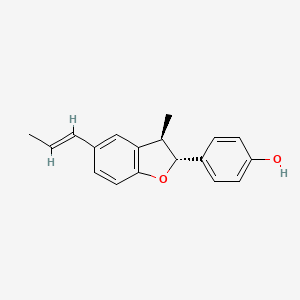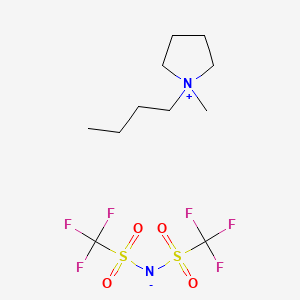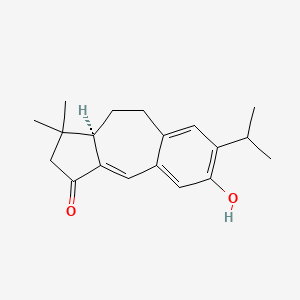
Salvimultine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvimultine is a natural product found in Salvia multicaulis with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
- Salvimultine, a noricetexane diterpene, was isolated from Salvia multicaulis. Its chemical structure was determined using various spectroscopic methods, including 1D and 2D NMR, and high-resolution mass spectrometry (Ulubelen & Topçu, 2000).
Comparative Phytochemical Analysis
- Research comparing the phytochemical contents of in vivo and in vitro samples of Salvia species, including Salvia siirtica, noted the presence of various compounds like ferruginol, sugiol, salvigenin, and β-sitosterol. This study highlighted the importance of plant material nature, solvent choice, and plant part used in determining the chemical content (Fidan et al., 2021).
Therapeutic Potential of Related Compounds
- Salvigenin, a compound related to salvimultine, has been identified in various Salvia species. It exhibits pharmacological properties such as cytotoxic effects on different cancer cell lines and potential in treating diabetes and protecting cells against oxidative stress (Patel, 2021).
Pharmacological Update on Related Species
- Alangium salviifolium, another plant in the Salvia family, is reported to contain various bioactive phytochemicals with efficacy against hypertension, diabetes, epilepsy, cancer, inflammation, etc. This indicates the potential pharmacological significance of related species in the Salvia family (Panara et al., 2016).
Norditerpenoids and Diterpenoids with Antituberculous Activity
- From the roots of Salvia multicaulis, norditerpenoids and diterpenoids, including salvipimarone, were isolated and found to have significant antituberculous activity (Ulubelen et al., 1997).
Cytotoxicity of Related Diterpenoids
- Diterpenoids salvimulticanol and salvimulticaoic acid, along with known diterpenoids from Salvia multicaulis, were isolated and found to exhibit cytotoxicity towards multidrug-resistant cancer cells, highlighting the potential of salvimultine-related compounds in cancer research (Hegazy et al., 2018).
Propiedades
Nombre del producto |
Salvimultine |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(3aR)-8-hydroxy-3,3-dimethyl-7-propan-2-yl-2,3a,4,5-tetrahydrobenzo[g]azulen-1-one |
InChI |
InChI=1S/C19H24O2/c1-11(2)14-7-12-5-6-16-15(8-13(12)9-17(14)20)18(21)10-19(16,3)4/h7-9,11,16,20H,5-6,10H2,1-4H3/t16-/m0/s1 |
Clave InChI |
AKCVZZQZSFNKEB-INIZCTEOSA-N |
SMILES isomérico |
CC(C)C1=C(C=C2C=C3[C@H](CCC2=C1)C(CC3=O)(C)C)O |
SMILES canónico |
CC(C)C1=C(C=C2C=C3C(CCC2=C1)C(CC3=O)(C)C)O |
Sinónimos |
salvimultine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



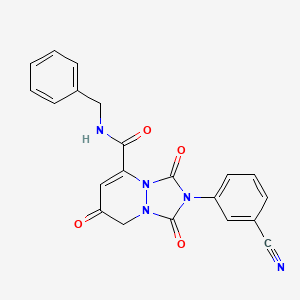
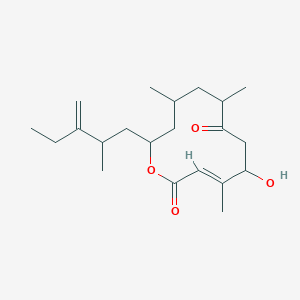
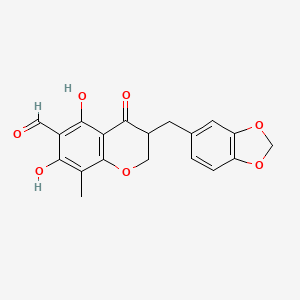
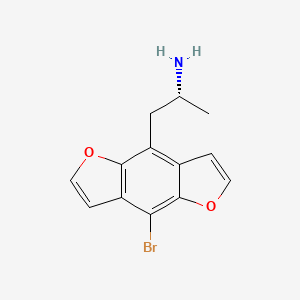
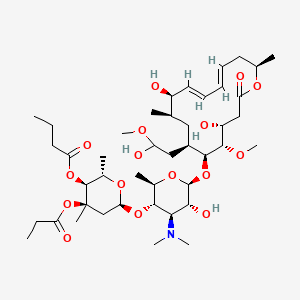
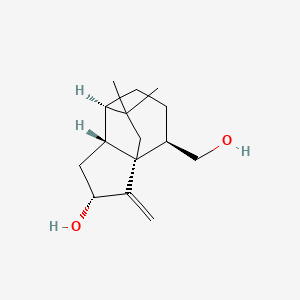
![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
